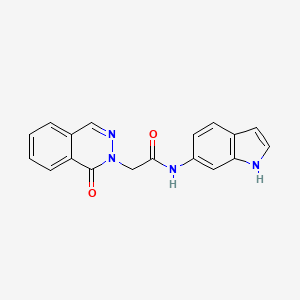

N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Descripción

N-(1H-Indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (ID: Y043-2276) is a heterocyclic acetamide derivative featuring an indole moiety linked to a phthalazinone core via an acetamide bridge. Its molecular formula is C₁₈H₁₄N₄O₂, with a molecular weight of 318.33 g/mol . The indole group (a bicyclic aromatic system with a pyrrole ring fused to benzene) and the phthalazinone unit (a diazine ring with a ketone group) confer unique electronic and steric properties, making it a candidate for pharmacological exploration.

Propiedades

Fórmula molecular |

C18H14N4O2 |

|---|---|

Peso molecular |

318.3 g/mol |

Nombre IUPAC |

N-(1H-indol-6-yl)-2-(1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(21-14-6-5-12-7-8-19-16(12)9-14)11-22-18(24)15-4-2-1-3-13(15)10-20-22/h1-10,19H,11H2,(H,21,23) |

Clave InChI |

SLOOLEPYXYSNOU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de “N-(1H-indol-6-il)-2-(1-oxoftalazin-2(1H)-il)acetamida” generalmente implica los siguientes pasos:

Formación del anillo de indol: El anillo de indol se puede sintetizar a través de la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.

Formación del residuo ftalazinona: El anillo de ftalazinona se puede sintetizar mediante la ciclización de derivados de hidrazina con anhídrido ftálico.

Reacción de acoplamiento: El paso final implica el acoplamiento del anillo de indol con el residuo de ftalazinona a través de una reacción de acilación utilizando reactivos y catalizadores apropiados.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de indol, utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden ocurrir en el residuo de ftalazinona utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el grupo acetamida, utilizando nucleófilos o electrófilos en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como aminas, alcoholes y electrófilos como haluros de alquilo.

Principales productos formados

Oxidación: Derivados oxidados del anillo de indol.

Reducción: Derivados reducidos del residuo de ftalazinona.

Sustitución: Derivados de acetamida sustituidos.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de “N-(1H-indol-6-il)-2-(1-oxoftalazin-2(1H)-il)acetamida” involucra su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas involucradas en procesos biológicos.

Vías involucradas: Puede modular vías de señalización relacionadas con el crecimiento celular, la apoptosis y la inflamación.

Comparación Con Compuestos Similares

Structural Features

The target compound is compared to analogs with indole, acetamide, or phthalazinone moieties (Table 1). Key structural differences include:

- Triazole vs. Phthalazinone: Compounds like 6a–6c () replace the phthalazinone with a 1,2,3-triazole ring, introducing additional hydrogen-bonding capabilities.

- Oxadiazole-Sulfanyl Linkers: Compounds like 8a–w () incorporate a sulfanyl-oxadiazole group instead of phthalazinone, altering solubility and metabolic stability .

Table 1. Structural and Physicochemical Comparison

Spectral and Electronic Properties

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1670 cm⁻¹) aligns with acetamide derivatives (e.g., 6a: 1671 cm⁻¹; XVI: 1663 cm⁻¹) . Nitro-substituted analogs (6b, 6c) show additional peaks at ~1500–1535 cm⁻¹ for NO₂ asymmetric stretching .

- NMR: The indole NH proton in the target likely resonates near δ 10–11 ppm, as seen in compound 6b (δ 10.79 ppm) . Phthalazinone protons in brominated derivatives (XVI) appear downfield (δ 7.67 ppm) due to electron-withdrawing Br substituents .

Limitations and Challenges

- Solubility: The target compound’s planar phthalazinone may reduce aqueous solubility compared to triazole derivatives (6a–6c) .

- Synthetic Complexity : Brominated analogs () require hazardous reagents, complicating scale-up .

Actividad Biológica

N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a phthalazinone structure via an acetamide group. The synthesis typically involves reactions that form the indole and phthalazinone rings, followed by acylation to produce the final compound. This synthetic pathway is crucial for understanding its biological activity as variations in structure can significantly influence pharmacological properties.

Anticancer Properties

Research has indicated that N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In studies, it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or microbial metabolism.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at various phases, preventing cancer cell replication.

Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the anticancer efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL for both organisms, indicating strong antimicrobial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 45 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.